3-Azabicyclo[4.1.0]heptan-4-one
Overview
Description
3-Azabicyclo[4.1.0]heptan-4-one is a bicyclic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[41The compound is a heterocyclic system often present in molecules capable of acting on various biological targets
Mode of Action
The mode of action of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been synthesized through the reduction of spirocyclic oxetanyl nitriles . This suggests that 3-Azabicyclo[4.1.0]heptan-4-one may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may affect various biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Azabicyclo[41It’s known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-4-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability, making it a viable option for laboratory synthesis .
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[41
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.1.0]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which makes the compound reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . For example, the reduction of nitriles to amines can be achieved using lithium aluminum hydride (LiAlH4) under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, reduction reactions typically yield amines, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The compound’s unique structure allows it to mimic the properties of other biologically active molecules, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3-Azabicyclo[4.1.0]heptan-4-one can be compared with other similar compounds, such as 3-Azabicyclo[3.1.1]heptanes . Both compounds share a bicyclic structure with a nitrogen atom, but they differ in the size and arrangement of the rings . This difference in structure can lead to variations in their chemical reactivity and biological activity . Other similar compounds include bicyclo[3.1.1]heptanes and bicyclo[2.2.2]octanes, which also have unique properties and applications in chemical and pharmaceutical research .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOHYJTPMZOHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CNC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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